3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
Description
The compound 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyridazine core substituted with a 3-methylpyrazole group at position 3 and a 4-(trifluoromethyl)benzoyl-piperazine moiety at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzoyl-piperazine substituent may influence receptor-binding affinity .
Properties
IUPAC Name |
[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c1-14-8-9-29(26-14)18-7-6-17(24-25-18)27-10-12-28(13-11-27)19(30)15-2-4-16(5-3-15)20(21,22)23/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTDTWAHAGQURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperazine ring, and finally the construction of the pyridazine ring. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole, piperazine, and pyridazine derivatives .
Scientific Research Applications
3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
Compound A shares structural similarities with several pyridazine-piperazine derivatives (Table 1). Key differentiating factors include:
- Pyrazole substituents : The 3-methylpyrazole group in Compound A contrasts with other analogs bearing chlorophenyl (e.g., ), triazolo (), or sulfonyl groups ().
- Piperazine modifications : The 4-(trifluoromethyl)benzoyl group in Compound A differs from substituents like 3-(trifluoromethyl)phenyl () or biphenyl sulfonyl ().
Table 1: Structural Comparison of Pyridazine-Piperazine Derivatives
Key Differentiators and Research Implications
- Steric Considerations : The 3-methylpyrazole in Compound A introduces steric bulk absent in chloro or triazolo analogs (), possibly affecting binding pocket accessibility.
- Metabolic Stability: The trifluoromethyl group resists oxidative metabolism, a advantage over non-fluorinated analogs like those in .
Biological Activity
The compound 3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure
The compound features a pyrazole ring fused with a pyridazine, along with a piperazine moiety substituted with a trifluoromethylbenzoyl group. This structural complexity is believed to contribute to its diverse biological activities.
Research indicates that this compound may act as a kinase inhibitor, targeting specific pathways involved in cell proliferation and survival. Kinases are critical in various signaling cascades, and their dysregulation is often linked to cancer and other diseases.
Key Mechanisms:
- Inhibition of Receptor Tyrosine Kinases (RTKs) : The compound may inhibit RTKs, which are involved in the regulation of cell growth and differentiation.
- Impact on Signal Transduction Pathways : By modulating these pathways, the compound could potentially hinder tumor growth and metastasis.
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines.
These findings suggest that the compound may be effective in inhibiting the growth of certain cancer types.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have indicated that this compound possesses antimicrobial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
This antimicrobial activity highlights the compound's potential as a therapeutic agent beyond oncology.
Case Study 1: Efficacy in Tumor Models
A study conducted on xenograft models demonstrated that administration of the compound resulted in significant tumor reduction compared to control groups. The mechanism was attributed to apoptosis induction in tumor cells, as evidenced by increased caspase activity.
Case Study 2: Synergistic Effects with Other Agents
Another investigation explored the combination of this compound with conventional chemotherapeutics. Results indicated enhanced efficacy when used in tandem with doxorubicin, leading to reduced IC50 values and improved overall survival in treated models.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
The synthesis of pyridazine-piperazine hybrids typically involves multi-step reactions, including nucleophilic substitution, coupling, and functional group protection/deprotection. Key steps include:
- Coupling of pyridazine and piperazine moieties : Use coupling agents like EDCI/HOBt under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions .
- Reaction temperature control : Maintain temperatures between 0–5°C during sensitive steps (e.g., trifluoromethylbenzoyl group introduction) to prevent thermal degradation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while methanol/water mixtures aid in crystallization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 columns, acetonitrile/water mobile phase) ensures >95% purity .
Basic: What spectroscopic and computational methods are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign signals for pyridazine (δ 8.1–8.5 ppm for aromatic protons), piperazine (δ 3.1–3.5 ppm for CH₂ groups), and trifluoromethylbenzoyl (δ 7.6–7.9 ppm for aryl protons) .
- 19F NMR : Confirm the presence of the CF₃ group (δ -60 to -65 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected at ~470–475 m/z) and fragments (e.g., loss of the benzoyl group) .
- Computational modeling : DFT calculations (B3LYP/6-31G* basis set) predict electronic properties (HOMO-LUMO gaps) and verify stability of the trifluoromethyl-piperazine conformation .
Basic: How should researchers design initial biological activity screens for this compound?
Answer:
- Target selection : Prioritize receptors/kinases associated with pyridazine-piperazine hybrids (e.g., serotonin receptors, PDE inhibitors) based on structural analogs .
- Assay types :
- In vitro enzyme inhibition : Use fluorogenic substrates for kinase activity (e.g., EGFR, BRAF) at 1–10 µM concentrations .
- Cell viability assays : Test against cancer lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC₅₀ values to reference drugs .
- Controls : Include a piperazine-free analog to isolate the contribution of the trifluoromethylbenzoyl group .
Advanced: What strategies resolve contradictions in reported biological activity data for pyridazine derivatives?
Answer:
Contradictions often arise from assay conditions or structural variations. Mitigation strategies include:
- Standardized protocols : Adopt uniform ATP concentrations (e.g., 10 µM for kinase assays) and cell passage numbers (≤20) to reduce variability .
- Metabolic stability testing : Compare half-life (t₁/₂) in microsomal assays (human liver microsomes, NADPH cofactor) to rule out false negatives from rapid degradation .
- Structural reanalysis : Use X-ray crystallography (if crystalline) or NOESY NMR to confirm conformation-dependent activity differences (e.g., piperazine ring puckering) .
Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound?
Answer:
-
Key substituent modifications :
Position Modification Impact on Activity Reference Pyridazine C-3 Replace 3-methylpyrazole with imidazole ↓ Kinase inhibition, ↑ solubility Piperazine N-4 Substitute CF₃-benzoyl with sulfonyl groups ↑ Selectivity for 5-HT receptors Pyrazole C-3 methyl Introduce bulkier groups (e.g., ethyl) Alters binding pocket occupancy -
Computational SAR : Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds between the benzoyl group and Lys231 in EGFR) .
Advanced: What mechanisms underlie the compound’s potential off-target effects?
Answer:
- Cross-reactivity : The piperazine moiety may bind to GPCRs (e.g., dopamine D₂, adrenergic α₁ receptors) due to structural similarity to endogenous ligands .
- Metabolite interference : Oxidative metabolism (via CYP3A4) generates reactive intermediates (e.g., epoxides) that inhibit cytochrome P450 enzymes .
- Mitigation :
- Selectivity profiling : Screen against panels of 50+ kinases/GPCRs at 1 µM .
- Prodrug design : Introduce hydrolyzable esters at the pyridazine C-6 to reduce non-specific binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
